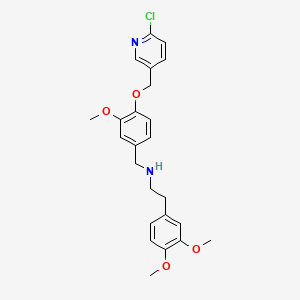![molecular formula C44H32CoN8 B3182432 Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline CAS No. 67201-98-3](/img/structure/B3182432.png)
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline”, also known as 5,10,15,20-Tetrakis-(4-aminophenyl)-porphyrin-Co-(II), is a porphyrin-based complex . It has the molecular formula C44H32CoN8 .
Synthesis Analysis
The synthesis of similar cobalt porphyrin complexes has been reported in the literature . For instance, a new porphyrin and its cobalt complex were synthesized in good and quantitative yields. The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-v .Molecular Structure Analysis
The molecular structure of this compound includes a cobalt ion coordinated to a porphyrin ring, which is further substituted with 4-aminophenyl groups .Chemical Reactions Analysis
This compound has been used as a building block for the assembly of a covalent organic framework (COF). The resulting material showed greatly enhanced activity for the aqueous electrochemical reduction of CO2 to CO .Wissenschaftliche Forschungsanwendungen
Electrocatalysis for Hydrogen Evolution
Cobalt-based metalloporphyrins, including this compound, serve as efficient electrocatalysts for hydrogen evolution from acetic acid and water . Researchers have investigated four molecular electrocatalysts derived from cobalt complexes (CoT(X)PP, where X = H, OH, CN, COOH). These catalysts were prepared from meso-tetra-p-X-phenylporphin (H2T(X)PP) by reacting it with cobalt acetate. The electrochemical properties and catalytic activities of these complexes were studied using cyclic voltammetry.
Covalent Organic Frameworks (COFs)
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline has been incorporated into COFs, which are porous materials with diverse applications. For example:
Wirkmechanismus
Target of Action
The primary target of the compound, also known as Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline, is the catalytic degradation of dyes . This compound, a porphyrin-based complex with cobalt at the center, has been synthesized and used in the degradation of methylene blue (MB) and crystal violet (CV) dyes .
Mode of Action
The compound interacts with its targets through a catalytic process. It has been shown to be effective in the decolorization of dyes in the presence of H2O2 . The compound’s electrochemical behaviors were examined using cyclic voltammetry (CV), and its dielectric properties were investigated as a function of temperature and frequency .
Biochemical Pathways
The compound affects the biochemical pathway involved in the degradation of dyes. It acts as a catalyst in this process, accelerating the breakdown of the dye molecules . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
Kinetic experiments were studied by stirring a series of flasks enclosing a solution of methylene blue with the compound . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the compound’s action is the degradation of dyes. The compound has been shown to be effective in the decolorization of methylene blue (MB) and crystal violet (CV) dyes . This suggests that the compound could potentially be used in applications where dye degradation is required.
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the temperature and frequency can affect the compound’s dielectric properties . Additionally, the presence of H2O2 is necessary for the compound to effectively degrade dyes
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N8.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNQHGERDVCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32CoN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


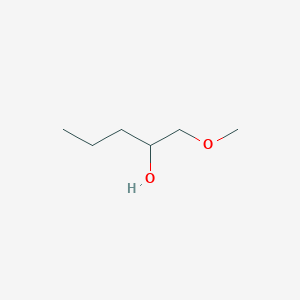
![2-[[4-(2-Ethylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3182388.png)
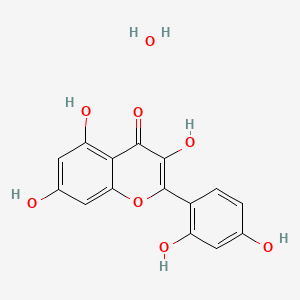
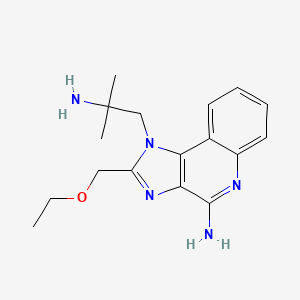
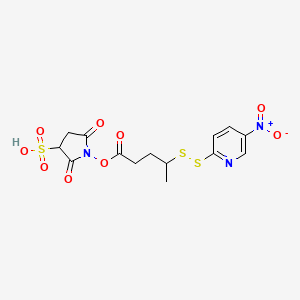

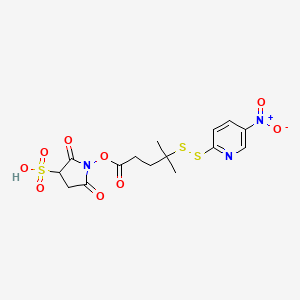
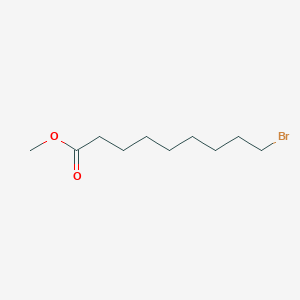
![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)

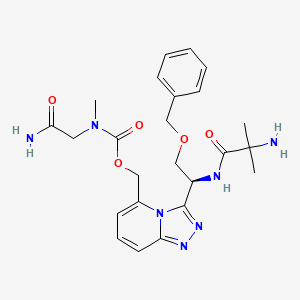
![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)
